![molecular formula C21H21N3O2S B5206737 5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5206737.png)
5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide” is a type of hybrid molecule . These hybrid molecules are known to contain fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile .
Synthesis Analysis
The synthesis of such hybrid molecules typically starts from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The resulting compounds have been investigated for their analgesic activity in vivo .Molecular Structure Analysis
The molecular structure of this compound includes a total of 34 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 1 Furane .Scientific Research Applications
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including Oprea1_374061, have been explored as potential drug candidates and drug delivery devices. Neutron capture therapy, which relies on the selective uptake of boron carriers in tumor cells, is an area of interest. However, these compounds are only marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. Researchers must consider this instability when designing boronic pinacol esters for pharmacological purposes .
- A derivative of Oprea1_374061, specifically methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, demonstrated significant antiproliferative activity. In particular, it inhibited tumor-cell growth (maximum 39% inhibition) in MB-468 breast cancer cells at a concentration of 10^(-5) M .
- Protodeboronation reactions using boron ate complexes have been investigated. For instance, less nucleophilic reagents like (3,5-bis(trifluoromethyl)phenyl)lithium were used to prevent aryl addition to lactam moieties during the synthesis of indolizidine compounds. Oprea1_374061 derivatives may find applications in such catalytic processes .
Drug Design and Development
Antiproliferative Activity
Catalysis and Protodeboronation
Future Directions
The future directions in the research of such compounds could involve further investigation of their biological activities. The polypharmaceutical approach, which involves the development and/or use of a single drug which can bind several protein targets or act on different biochemical routes simultaneously, is an actively developing area . The use of hybrid bioactive molecules allows combined therapy of the multifactor diseases with a single drug .
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative and antimicrobial activity . The compound’s activity against tumor cells suggests that it may target proteins or pathways involved in cell proliferation .
Mode of Action
For instance, some compounds inhibit the function of their target proteins, leading to a decrease in cell proliferation .
Biochemical Pathways
Given its antiproliferative activity, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, affecting their bioavailability.
Result of Action
The compound has shown significant antiproliferative activity, with a maximum percent tumor-cell growth inhibition of 39% (MB-468 breast cancer). It was active against 23 cell lines considering tumor-cell growth percent values . This suggests that the compound’s action results in the inhibition of tumor cell growth.
properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-12-27-21-16(13-22)19(17-10-7-11-26-17)18(14(2)23-21)20(25)24-15-8-5-4-6-9-15/h4-11,19,23H,3,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAOPBDXKNTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.